4-Amino-2-(pyrrolidin-3-YL)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12N4/c9-7-2-4-11-8(12-7)6-1-3-10-5-6/h2,4,6,10H,1,3,5H2,(H2,9,11,12) |
InChI Key |
SCEPUVHYXRCXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=CC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 4 Amino 2 Pyrrolidin 3 Yl Pyrimidine and Analogues
Strategies for Core Pyrimidine (B1678525) Ring Construction
The construction of the core pyrimidine ring is a foundational step in the synthesis of 4-amino-2-(pyrrolidin-3-yl)pyrimidine. A prevalent and classical method involves the condensation of a three-carbon dielectrophilic component with a dinucleophile containing an N-C-N moiety. nih.gov A common approach is the reaction of β-dicarbonyl compounds or their synthetic equivalents with guanidine (B92328). researchgate.netnih.gov This strategy directly installs the 2-amino group, which is a key feature of the target scaffold.
For instance, the reaction of a suitably substituted 1,3-dicarbonyl compound with guanidine nitrate (B79036) in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can afford the 2-aminopyrimidine (B69317) core. nih.gov The choice of the β-dicarbonyl precursor allows for the introduction of various substituents at the C4, C5, and C6 positions of the pyrimidine ring.
Another versatile method for constructing the 4-aminopyrimidine (B60600) ring is through the cyclization of β-enaminonitriles with amidine hydrochlorides. nih.gov This approach offers a high degree of flexibility in accessing a wide range of substituted 4-aminopyrimidines. While effective, challenges such as the thermal instability of some β-cyanoenolates can arise, necessitating careful control of reaction conditions. nih.gov
| Starting Materials | Reagents | Product | Key Features |
| β-Dicarbonyl Compound | Guanidine | 2-Aminopyrimidine | Direct installation of the 2-amino group. |
| β-Enaminonitrile | Amidine Hydrochloride | 4-Aminopyrimidine | Versatile for introducing various substituents. |
Introduction of the Pyrrolidin-3-yl Moiety
The introduction of the pyrrolidin-3-yl group at the C-2 position of the pyrimidine ring is a crucial step in the synthesis of the target compound. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine precursor with a protected 3-aminopyrrolidine (B1265635) derivative. 2-Chloropyrimidines are frequently employed as electrophiles due to their reactivity and commercial availability. nih.govresearchgate.net
The reaction typically involves a protected form of 3-aminopyrrolidine, such as a Boc-protected derivative, to prevent side reactions involving the secondary amine of the pyrrolidine (B122466) ring. The choice of protecting group is critical and should be stable to the reaction conditions and readily removable in a subsequent step. jocpr.com The SNAr reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in a suitable solvent. mdpi.com
For highly activated substrates like 2-chloropyrimidines, SNAr reactions can often proceed under relatively mild conditions without the need for a metal catalyst. nih.govresearchgate.net This offers an advantage in terms of cost and environmental impact.
Functionalization and Derivatization Techniques at the Pyrimidine Ring
Further modification of the this compound scaffold is essential for exploring structure-activity relationships. This can be achieved through various functionalization and derivatization techniques at different positions of the pyrimidine ring.
Amino Group Modifications
The exocyclic amino group at the C-4 position can be a key point for derivatization. While direct alkylation of aminopyrimidines can be challenging, modifications can be achieved through various synthetic transformations. For instance, the 4-amino group can be acylated or sulfonylated to introduce a range of substituents. Additionally, the 4-amino group can be converted to other functionalities through diazotization followed by substitution reactions, although this can be challenging on an electron-rich pyrimidine system. In some cases, enzymatic conversions, such as deamination, can be utilized to modify the 4-amino group. umich.edu
Substitutions at Pyrimidine Ring Positions (e.g., C-2, C-4, C-5, C-6)
Substitution at various positions of the pyrimidine ring allows for the fine-tuning of the molecule's properties.
C-2 and C-4 Positions: As previously discussed, the introduction of substituents at the C-2 and C-4 positions is often achieved through nucleophilic substitution of halopyrimidines. nih.gov For instance, starting with a 2,4-dichloropyrimidine, sequential substitution with different amines can lead to differentially substituted 2,4-diaminopyrimidines. The regioselectivity of these substitutions is an important consideration, with the C-4 position generally being more reactive towards nucleophilic attack than the C-2 position in many pyrimidine systems. nih.gov
C-5 Position: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. wikipedia.org However, the presence of activating groups, such as amino groups at C-2 and C-4, can facilitate electrophilic attack at the C-5 position. researchgate.net Reactions such as halogenation, nitration, and nitrosation have been reported for activated pyrimidine systems. researchgate.netcsu.edu.au Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have also been employed for the C-5 functionalization of pyrimidines, often starting from a C-5 halogenated precursor. rsc.org
C-6 Position: Introduction of substituents at the C-6 position can be achieved during the initial ring synthesis by using appropriately substituted three-carbon precursors. Post-synthetic modification at C-6 is less common but can be achieved through specific methodologies, often involving lithiation or other metal-catalyzed C-H activation strategies, although these can be challenging on aza-heterocycles.
| Position | Reaction Type | Common Reagents/Conditions |
| C-2, C-4 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols with Halopyrimidines |
| C-5 | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents (on activated rings) |
| C-5 | Palladium-catalyzed Cross-Coupling | Boronic acids (Suzuki), Alkenes (Heck) with 5-halopyrimidines |
Advanced Synthetic Approaches
To improve efficiency, yield, and substrate scope, advanced synthetic methodologies are continuously being developed.
Optimization of Reaction Conditions and Coupling Reagents
The optimization of reaction conditions is crucial for the successful synthesis of this compound and its analogues. This includes the careful selection of solvents, bases, and reaction temperatures. For nucleophilic substitution reactions, the choice of a suitable base is critical to facilitate the reaction without promoting side reactions.
In recent years, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds in the synthesis of aminopyrimidines. nih.govnih.gov These methods offer a broader substrate scope and can be used to couple less reactive aryl halides with amines. The optimization of these reactions involves the screening of various palladium catalysts, phosphine (B1218219) ligands, and bases to achieve high yields and selectivity. nih.govpreprints.org The use of microwave irradiation has also been shown to accelerate reaction times and improve yields in the synthesis of aminopyrimidine derivatives. nih.gov
| Reaction | Catalyst/Ligand System | Key Optimization Parameters |
| Buchwald-Hartwig Amination | Pd(OAc)₂, BINAP, Xantphos | Solvent, Base, Temperature, Ligand choice |
| SNAr Reactions | (Often catalyst-free) | Solvent, Base, Temperature, Microwave irradiation |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. The application of microwave irradiation for the synthesis of pyrimidine and pyrrolidine derivatives has been an area of active research, providing efficient pathways to complex heterocyclic structures. While a direct microwave-assisted synthesis of this compound is not extensively documented, the methodologies for the synthesis of its structural analogues and key intermediates highlight the potential of this technology.
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, and microwave-assisted methods have been successfully employed to accelerate these reactions. ijpsjournal.comnanobioletters.comx-mol.net For instance, the Biginelli-type three-component strategy for the synthesis of 2-amino-4,6-diarylpyrimidines has been optimized using a mono-mode microwave reactor. researchgate.net This approach demonstrates the feasibility of rapidly constructing the core pyrimidine ring. researchgate.net
A common strategy for introducing substituents at the 2-position of the pyrimidine ring involves the use of a suitable precursor, such as a 2-halopyrimidine. Microwave irradiation has been shown to be effective in facilitating the coupling of amines with 2-chloro-pyrimidines. nih.gov This methodology could be conceptually applied to the coupling of a protected 3-aminopyrrolidine derivative with a 2-chloropyrimidine (B141910) intermediate.
The following table summarizes representative examples of microwave-assisted synthesis of pyrimidine and pyrrolidine derivatives that are structurally related to the target compound.
| Reactants | Product | Conditions | Time | Yield | Reference |
| 2-amino-4-chloro-pyrimidine, substituted amine, triethylamine | 2-amino-4-(substituted amino)-pyrimidine derivatives | Anhydrous propanol, 120–140 °C, Microwave irradiation | 15–30 min | - | nih.gov |
| Chalcones, guanidine nitrate, zinc chloride | Aminopyrimidine compounds | Microwave irradiation | - | 33-56% | nanobioletters.com |
| NH pyrrolidine-fused chlorin (B1196114), methyl 4-(bromomethyl)benzoate, N,N-diisopropylethylamine (DIPEA) | N-alkylated pyrrolidine-fused chlorin | DMF, 75 °C, Microwave irradiation | 5 min | - | nih.gov |
| 2-chloroacetyl chloride, pyrrolidine, triethylamine | 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one | Dry dichloromethane, room temperature | 1–2 h | - | mdpi.com |
| 4-amino nicotino nitrile precursors, formamide/urea/thiourea | Fused 4-amino pyrimidine derivatives | Microwave irradiation (270 watt) | 3 min | - | sciencescholar.us |
Detailed research findings indicate that microwave-assisted organic synthesis (MAOS) offers significant advantages. For example, in the synthesis of 2-amino-4-chloro-pyrimidine derivatives, reactions were completed in 15-30 minutes under microwave irradiation at 120-140 °C. nih.gov Similarly, the synthesis of aminopyrimidine derivatives from chalcones and guanidine was effectively carried out using microwave heating, resulting in yields ranging from 33-56%. nanobioletters.com
Furthermore, the functionalization of the pyrrolidine ring, a key component of the target molecule, has also been accelerated using microwave technology. The N-alkylation of a pyrrolidine-fused chlorin was achieved in just 5 minutes at 75 °C in DMF, showcasing the efficiency of microwave heating for C-N bond formation. nih.gov
These examples collectively suggest that a multi-step synthetic route to this compound could be significantly optimized through the application of microwave irradiation at various stages, from the formation of the pyrimidine core to the introduction of the pyrrolidinyl substituent. The use of microwave technology not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often minimizing the use of solvents. ijpsjournal.comsciencescholar.us
Medicinal Chemistry and Biological Activity Studies of 4 Amino 2 Pyrrolidin 3 Yl Pyrimidine Derivatives
Exploration of Biological Targets and Molecular Mechanisms of Action
Kinase Inhibition Profiles
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
Derivatives of 4-amino-2-(pyrrolidin-3-yl)pyrimidine have been identified as potent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. A high-throughput screening campaign followed by a medicinal chemistry program led to the discovery of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.gov This compound, N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, emerged from the optimization of an initial hit compound. nih.govacs.org The optimization process involved modifying the hit at three different substituent points to enhance potency and lipophilicity. acs.org LEI-401 demonstrated a high affinity for human NAPE-PLD with a Ki value of 0.027 μM. nih.gov In cellular assays, LEI-401 was shown to reduce a wide range of NAEs, including anandamide, in a manner dependent on NAPE-PLD activity. nih.gov
The development of NAPE-PLD inhibitors has been a significant challenge, with previously identified compounds showing poor to moderate potency. researchgate.net For instance, the disinfectant hexachlorophene (B1673135) was reported as an inhibitor but is unsuitable for in vivo use due to neurotoxic effects. researchgate.net Another compound, the sulfonamide ARN19874, was able to increase NAPE levels in cells but did not significantly affect most NAE levels. researchgate.net The discovery of pyrimidine-based inhibitors like LEI-401 represents a significant advancement in the field, providing a first-in-class tool to study the role of NAE biosynthesis in physiological and pathological processes. nih.gov
Table 1: NAPE-PLD Inhibition by Pyrimidine (B1678525) Derivatives
| Compound | Target | Ki (μM) |
|---|---|---|
| LEI-401 (1) | hNAPE-PLD | 0.027 |
| Hit Compound (2) | hNAPE-PLD | 0.30 |
| Analogue 7 | hNAPE-PLD | 0.086 |
| Analogue 8 | hNAPE-PLD | 0.11 |
| Analogue 9 | hNAPE-PLD | 0.094 |
Data sourced from reference nih.gov.
G Protein-Coupled Receptor 119 (GPR119) Agonism
The 4-aminopyrimidine (B60600) scaffold is also a key feature in the development of agonists for G Protein-Coupled Receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and related metabolic disorders. nih.gov GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. e-dmj.org Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn enhances glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). nih.govsemanticscholar.org
Research in this area has led to the synthesis and evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. nih.gov Optimization of substituents on both the phenyl ring at the 2-position and the amino group at the 4-position resulted in compounds with significant GPR119 agonistic activity. nih.gov One advanced analog, (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol (24g), was found to improve glucose tolerance in mice. nih.gov This compound demonstrated an excellent antidiabetic effect in diabetic mice after one week of daily treatment, suggesting that it improves glucose tolerance by enhancing glucose-dependent insulin secretion and preserving pancreatic β-cell function. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have also been designed and synthesized as a novel series of GPR119 agonists. researchgate.net
Other Relevant Kinase and Enzyme Targets (e.g., EGFR, VEGFR-2, PI3K, c-kit, DnaG)
The versatile 4-aminopyrimidine scaffold has been extensively utilized to develop inhibitors for a wide range of other kinases and enzymes implicated in diseases, particularly cancer.
EGFR: Fused pyrimidine systems are prominent in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Compounds based on pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine have been identified as selective inhibitors of EGFR tyrosine kinase. researchgate.net For instance, a series of 4-amino-5-((2-methoxyphenyl)amino)-6-(4-substituted) phenylpyrimidin-2(1H)-one derivatives showed some inhibitory activity against wild-type EGFR. nih.gov Optimization studies have shown that the substitution pattern on attached aryl rings is crucial for in vitro activity. researchgate.net
VEGFR-2: Derivatives of 4-aminopyrimidine have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov A strategy of structural hybridization between 4-substituted aminopyrimidines and 2-thioxopyrimidines led to a novel class of substituted 4-amino-2-thiopyrimidines as dual VEGFR-2/BRAF inhibitors. nih.gov Molecular docking simulations confirmed that these compounds could fit within the active sites of both kinases. nih.gov Many of the synthesized compounds in this class demonstrated potent VEGFR-2 inhibitory activity at submicromolar concentrations. nih.gov
PI3K: The phosphoinositide 3-kinase (PI3K) family is critical for cell growth, proliferation, and survival. nih.gov A series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives were designed and synthesized as potent and orally active dual inhibitors of PI3K and mTOR. nih.gov One promising compound exhibited strong IC50 values of 3.4, 34, 16, and 1 nM for PI3Kα, β, δ, and γ isoforms, respectively, and 4.7 nM for mTOR. nih.gov
c-kit: Mutations in the c-KIT receptor tyrosine kinase are drivers in several cancers, including gastrointestinal stromal tumors (GIST). nih.gov A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent c-KIT inhibitors, effective against a wide range of mutations, including those resistant to imatinib. nih.gov Several molecules in this class displayed excellent IC50 values in the nanomolar range and were found to be selective against other kinases. nih.gov
DnaG: Bacterial DnaG primase is an essential enzyme for DNA replication, making it an attractive target for novel antibacterial agents. Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines are among the lead inhibitors of E. coli DnaG Primase. mdpi.com Pharmacophore modeling suggests that an aromatic ring fused with a pyrimidine imparts satisfactory primase inhibition. mdpi.com
Enzyme Inhibition Mechanisms
The mechanisms by which this compound derivatives inhibit their target enzymes are often related to their ability to compete with endogenous ligands, such as ATP in the case of kinases.
For protein kinases, these compounds frequently act as ATP-competitive inhibitors. This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. For example, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as ATP-competitive, nanomolar inhibitors of Protein Kinase B (PKB/Akt). nih.gov
In the case of NAPE-PLD, a zinc metallohydrolase, inhibition by symmetrically substituted dichlorophenes has been demonstrated to be relatively selective compared to their effects on other lipases or zinc-dependent metalloenzymes like carbonic anhydrase. nih.gov The pyrimidine-4-carboxamide (B1289416) series, which includes LEI-401, also targets this zinc-dependent enzyme, effectively blocking the hydrolysis of N-acylphosphatidylethanolamines. nih.govacs.org
For VEGFR-2, a design strategy for substituted 4-amino-2-thiopyrimidines aimed to create type II inhibitors. nih.gov This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped. The design intended for the 4-amino-2-thiopyrimidine scaffold to occupy the central gate area of this inactive conformation in both VEGFR-2 and BRAF. nih.gov
Cellular Mechanisms of Action (e.g., cell cycle arrest, signal transduction pathway modulation)
The inhibition of key enzymes and kinases by this compound derivatives translates into significant effects on cellular processes, including signal transduction and cell cycle progression.
Inhibition of the PI3K/PKB/mTOR pathway is a primary cellular mechanism for many of these compounds. Potent inhibitors of Protein Kinase B (PKB/Akt) have been shown to effectively modulate biomarkers of signaling through this pathway within cells. nih.gov By blocking PKB, these inhibitors prevent the downstream signaling that promotes cell proliferation, protein translation, and survival. nih.gov Similarly, dual PI3K/mTOR inhibitors potently suppress the phosphorylation of key downstream effectors like Akt and p70s6k in cell-based assays. nih.gov
Derivatives targeting kinases involved in cell cycle regulation can induce cell cycle arrest and apoptosis. For instance, inhibitors of polo-like kinase 1 (PLK1) have been shown to cause cell cycle arrest, primarily at the G2/M phase, leading to mitotic arrest and ultimately cell death. mdpi.com One dual BRD4/PLK1 inhibitor based on an aminopyrimidine scaffold triggered apoptosis and halted cell growth at the G2/M phase, upregulating pro-apoptotic markers like BAX and caspase-3 while downregulating the anti-apoptotic Bcl-2 gene. mdpi.com Likewise, certain thieno[2,3-d]pyrimidine (B153573) derivatives that inhibit mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks) were found to down-regulate phosphorylated eIF4E, Mcl-1, and cyclin D1, and induce apoptosis in leukemia cells. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Activity
Structure-activity relationship (SAR) studies focusing on the pyrrolidine ring of pyrimidine-based inhibitors have provided valuable insights for optimizing their biological activity. In the context of NAPE-PLD inhibitors, systematic modifications to the pyrrolidine moiety have been explored to enhance potency and physicochemical properties. acs.org
Investigations into a series of pyrimidine-4-carboxamides revealed that substitutions on the pyrrolidine ring significantly influence inhibitor efficacy. acs.org The introduction of a hydroxyl group at the 3-position of the pyrrolidine ring (compound 89) resulted in a compound with potency similar to the unsubstituted pyrrolidine analogue (compound 87). acs.org Crucially, this hydroxylation led to a favorable decrease in the calculated LogP (cLogP) by more than one log unit, improving the compound's polarity. acs.org Further investigation showed that both the (R) and (S) enantiomers of the 3-hydroxypyrrolidine derivative (compounds 90 and 91) were equally active, indicating a lack of stereospecificity at this position for NAPE-PLD inhibition. acs.org In contrast, the introduction of aromatic substituents on the pyrrolidine ring did not lead to an improvement in the potency of the inhibitors. acs.org
Table 2: SAR of Pyrrolidine Ring Substitutions on NAPE-PLD Inhibition
| Compound | Pyrrolidine Ring Substitution | NAPE-PLD Inhibition (IC50, μM) | cLogP |
|---|---|---|---|
| 87 | Unsubstituted | 0.08 | 3.5 |
| 89 | 3-hydroxy | 0.09 | 2.4 |
| 90 | (R)-3-hydroxy | 0.09 | 2.4 |
| 91 | (S)-3-hydroxy | 0.09 | 2.4 |
Data derived from reference acs.org.
Influence of Pyrimidine Ring Modifications on Potency and Selectivity
Modifications to the pyrimidine ring of this compound derivatives are a critical strategy for modulating their biological activity. The pyrimidine core's ability to form hydrogen bonds and participate in various interactions makes it a key determinant of a compound's potency and selectivity. nih.gov
Substitutions at different positions of the pyrimidine ring can significantly impact kinase inhibition profiles. For instance, in the context of Protein Kinase B (PKB/Akt) inhibitors, replacing the pyrrolo[2,3-d]pyrimidine bicycle with other heterocyclic systems like 7-azaindole, oxopurine, or pyrazolo[3,4-b]pyridine resulted in varied potencies and selectivities. The 7-azaindoles generally showed lower selectivity for PKB over the closely related PKA, which was attributed to conformational changes in the piperidine (B6355638) ring relative to the bicyclic system. nih.gov Conversely, 8-oxopurines offered similar or improved selectivity compared to their pyrrolo[2,3-d]pyrimidine counterparts, albeit with somewhat reduced potency at PKB. nih.gov
The nature of the substituent at the 5-position of the pyrimidine core has also been shown to influence kinome-wide selectivity. nih.gov By strategically introducing modifications at this position, researchers have been able to develop compounds with improved selectivity profiles. nih.gov Furthermore, the introduction of fluorine atoms into a phenyl ring attached to the pyrimidine scaffold has been shown to enhance inhibitory activity against certain kinases. gsconlinepress.com
The following table summarizes the effects of various pyrimidine ring modifications on the potency and selectivity of related aminopyrimidine derivatives.
| Modification | Target | Effect on Potency | Effect on Selectivity | Reference |
| Replacement of pyrrolo[2,3-d]pyrimidine with 7-azaindole | PKB/PKA | Similar potency | Reduced selectivity | nih.gov |
| Replacement of pyrrolo[2,3-d]pyrimidine with 8-oxopurine | PKB/PKA | Lower potency | Similar or improved selectivity | nih.gov |
| Replacement of pyrrolo[2,3-d]pyrimidine with pyrazolo[3,4-b]pyridine | PKB/PKA | Intermediate potency | Intermediate selectivity | nih.gov |
| Substitution at the 5-position of the pyrimidine core | Kinases | Modulated | Improved kinome-wide selectivity | nih.gov |
| Introduction of fluorine atoms to an attached phenyl ring | FGFR3 | Enhanced | Not specified | gsconlinepress.com |
Role of Linker Groups and Peripheral Substituents in Pharmacological Profiles
In the development of PKB inhibitors, the variation of the linker group between a piperidine ring (analogous to the pyrrolidine in the core structure) and a lipophilic substituent was a pivotal step in achieving oral bioavailability. nih.gov Specifically, the transition from 4-amino-4-benzylpiperidines to 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to compounds with improved in vivo characteristics. nih.gov This highlights the importance of the linker in overcoming metabolic instability.
Peripheral substituents on aryl rings attached to the pyrimidine core also significantly impact potency and selectivity. For instance, in a series of PKB inhibitors, the combination of 2- and 4-chloro substituents on a benzyl (B1604629) group resulted in a 150-fold selectivity for PKB over PKA, while maintaining nanomolar potency. nih.gov Similarly, a 4-tert-butyl substituent also conferred high selectivity. nih.gov These structure-activity relationships underscore the importance of optimizing lipophilic interactions with the target protein.
Hydrophilic linker groups are also recognized for their importance in fine-tuning biological activity and selective action. mdpi.com The presence of linker amino groups has been identified as a key factor affecting the effectiveness and selectivity of certain pharmacophores. mdpi.com
The table below illustrates the impact of linker and peripheral substituent modifications on the activity of aminopyrimidine derivatives.
| Linker/Substituent Modification | Target | Effect | Reference |
| Variation of linker from benzyl to carboxamide | PKB | Improved oral bioavailability | nih.gov |
| 2,4-dichloro substitution on benzyl group | PKB/PKA | Increased selectivity (150-fold) | nih.gov |
| 4-tert-butyl substitution on benzyl group | PKB/PKA | High selectivity (~126-fold) | nih.gov |
| Presence of linker amino groups | IL-6 and NO synthesis | Decisive in increasing efficiency and selective action | mdpi.com |
Stereochemical Effects on Biological Activity
Stereochemistry is a fundamental aspect of pharmacology, often dictating the therapeutic and toxicological effects of a drug. nih.govnih.gov For molecules containing chiral centers, such as the 3-substituted pyrrolidine ring in this compound, the spatial arrangement of atoms can have a profound impact on biological activity. nih.gov
The differential activity of stereoisomers arises from their distinct interactions with chiral biological macromolecules like proteins. nih.govnih.gov Even subtle differences in the three-dimensional structure of a molecule can lead to significant variations in binding affinity and efficacy. nih.gov For instance, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake may be mediated by a stereoselective transport system. nih.gov
While specific studies detailing the stereochemical effects on the biological activity of this compound itself are not prevalent in the provided search results, the principles of stereochemistry in drug design are well-established. nih.govnih.govnih.gov The chirality of the pyrrolidine ring would be expected to influence the orientation of substituents and their ability to fit into the binding pocket of a target protein. This can affect not only the potency of the compound but also its selectivity for the intended target over other proteins. nih.gov The introduction of a chiral pyrrolidine scaffold into molecules has been shown to promote selectivity towards certain kinase receptors. nih.gov
The following table provides a general overview of the importance of stereochemistry in the biological activity of chiral compounds.
| Stereochemical Aspect | Impact on Biological Activity | Reference |
| Enantiomeric Purity | Can lead to significant differences in therapeutic and toxicological effects. | nih.govnih.gov |
| Spatial Orientation of Substituents | Affects binding affinity and efficacy by influencing the fit within a target's binding site. | nih.gov |
| Chiral Scaffolds | Can promote selectivity for specific biological targets. | nih.gov |
| Stereoselective Uptake | Can be responsible for the enhanced biological activity of one isomer over another. | nih.gov |
High-Throughput Screening and Lead Compound Identification
High-throughput screening (HTS) is a crucial technology in modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological activity against a specific target. nih.govjdigitaldiagnostics.com This process is instrumental in identifying initial "hits" that can be further developed into lead compounds.
In the context of pyrimidine derivatives, HTS has been successfully employed to identify novel anticancer agents. For example, a novel series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives was subjected to high-throughput in vitro screening against a panel of 60 human tumor cell lines. nih.gov This comprehensive screening identified several compounds with exceptional growth inhibitory activity across various cancer cell types, thus qualifying them as initial hits for further pharmacological investigation. nih.gov
The data generated from HTS not only identifies active compounds but also provides valuable structure-activity relationship (SAR) information that can guide the subsequent optimization process. nih.gov The identification of potent and cell-active lead compounds for understudied kinases has also been achieved through screening libraries of aminopyrimidine analogs. nih.gov
The table below presents examples of lead compounds identified through high-throughput screening of pyrimidine derivatives.
| Compound Class | Screening Method | Identified Activity | Reference |
| 4-aminopyrazolo[3,4-d]pyrimidines | In vitro screening against 60 human tumor cell lines | Anti-cancer activity | nih.gov |
| Aminopyrimidine analogs | Kinase panel screening | Potent biochemical and cell-active lead compounds for understudied kinases | nih.gov |
| 4-amino-thieno[2,3-d]pyrimidines | Daunorubicin accumulation assay | Modulators of P-glycoprotein substrate specificity | researchgate.net |
Rational Drug Design and Optimization Strategies (e.g., Structure-Based Drug Design)
Rational drug design, particularly structure-based drug design (SBDD), is a powerful approach used to optimize lead compounds into potent and selective drug candidates. nih.govresearchgate.netbohrium.com This strategy relies on a detailed understanding of the three-dimensional structure of the biological target and how a ligand interacts with it.
For derivatives of the this compound scaffold, SBDD has been instrumental in enhancing their inhibitory activity. By designing molecules that can form specific interactions with key amino acid residues in the target's binding pocket, significant improvements in potency can be achieved. nih.govresearchgate.net For example, in the development of renin inhibitors, the introduction of a basic amine to interact with two aspartic acids in the catalytic site, coupled with optimization of interactions with the S1/S3 binding elements, led to a 65,000-fold increase in potency for an N-(piperidin-3-yl)pyrimidine-5-carboxamide derivative. nih.govresearchgate.net This remarkable enhancement was achieved with the addition of only seven heavy atoms, underscoring the efficiency of SBDD. nih.gov
Molecular docking simulations are a key component of SBDD, allowing researchers to predict the binding modes of designed compounds and prioritize them for synthesis. mdpi.com This computational approach was used in the design of novel pyrimidine derivatives as KRAS-G12D inhibitors, where docking revealed critical hydrogen bonds between the ligand and the target protein. mdpi.com
The following table summarizes various rational drug design strategies and their outcomes in the optimization of pyrimidine-based compounds.
| Design Strategy | Target | Key Interactions/Modifications | Outcome | Reference |
| Introduction of a basic amine and S1/S3 binding element optimization | Renin | Interaction with two aspartic acids in the catalytic site | 65,000-fold increase in potency | nih.govresearchgate.net |
| Structure-based design and structural modifications of known active cores | BRD4/PLK1 | Hydrogen bonding with key amino acids (Asn140, Cys133, Leu59) and hydrophobic interactions | Identification of dual inhibitors with potent cytotoxic activity | mdpi.com |
| Molecular docking and SAR analysis | KRAS-G12D | Hydrogen bonds with Asp12 and Gly60 | Discovery of selective anti-proliferative compounds | mdpi.com |
| Design of dual binding site inhibitors | Cholinesterases | Aromatic moieties separated by a flexible linker to interact with CAS and PAS | Development of nanomolar inhibitors | researchgate.net |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations of 4-Amino-2-(pyrrolidin-3-YL)pyrimidine and its Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the intrinsic properties of molecules. nih.gov These methods allow for a detailed exploration of the electronic structure, geometry, and reactivity of this compound.
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and the potential for intramolecular charge transfer (ICT). nih.govresearchgate.net A smaller energy gap generally implies higher chemical reactivity and greater ease of electronic transitions. mdpi.com
DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly employed to determine these electronic parameters for pyrimidine (B1678525) derivatives. acs.orgnih.gov For this compound and its analogs, the HOMO is typically localized on the electron-rich aminopyrimidine ring system, while the LUMO may be distributed across the entire molecule. nih.gov The presence of different substituents on the pyrimidine or pyrrolidine (B122466) rings can modulate the HOMO and LUMO energy levels, thereby fine-tuning the electronic properties and reactivity of the molecule. nih.gov For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap. nih.gov This charge transfer character is a key aspect of their molecular electronics and biological interactions. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies of 4-Aminopyrimidine (B60600) Derivatives
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Parent 4-Aminopyrimidine | -6.26 | -0.88 | 5.38 |
| Derivative with Electron-Donating Group | -5.98 | -0.95 | 5.03 |
| Derivative with Electron-Withdrawing Group | -6.54 | -1.52 | 5.02 |
Note: The data in this table are representative values based on computational studies of various aminopyrimidine derivatives and are intended for illustrative purposes.
Computational methods are highly effective for determining the optimized three-dimensional geometry of molecules, providing data on bond lengths, bond angles, and dihedral angles. acs.org These calculated parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netresearchgate.net
Table 2: Typical Calculated Geometrical Parameters for Aminopyrimidine Structures
| Parameter | Typical Value |
|---|---|
| C-N (pyrimidine ring) Bond Length | 1.32 - 1.35 Å |
| C-C (pyrimidine ring) Bond Length | 1.39 - 1.42 Å |
| C-N (exocyclic amino) Bond Length | 1.36 - 1.39 Å |
| N-C-N (pyrimidine ring) Bond Angle | 116° - 122° |
| C-N-C (pyrimidine ring) Bond Angle | 115° - 120° |
Note: These values are typical ranges derived from computational and experimental studies of related pyrimidine structures. researchgate.net
4-Aminopyrimidine derivatives can exist in different tautomeric forms, primarily the amino and imino forms. nih.govpnas.org Computational studies, along with spectroscopic methods, have shown that the amino tautomer is generally the most stable and predominant form under normal conditions. nih.govresearchgate.net The imino tautomer is typically higher in energy. researchgate.net However, the tautomeric equilibrium can be crucial in biological systems, where interactions with a protein active site might stabilize a less common tautomer to facilitate catalysis. pnas.orgnih.gov
Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. For this compound, key conformational flexibility arises from the rotation around the C-C bond connecting the pyrimidine and pyrrolidine rings and the puckering of the pyrrolidine ring itself. nih.govnih.gov The orientation of the pyrrolidine ring relative to the pyrimidine core can significantly influence how the molecule fits into a biological target's binding site. nih.gov
Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MESP map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are attractive to nucleophiles. researchgate.net
In this compound, the most electron-rich regions (negative MESP, typically colored red or yellow) are expected to be located around the nitrogen atoms of the pyrimidine ring and the exocyclic amino group, due to the presence of lone pairs of electrons. mdpi.comresearchgate.net These sites are the primary centers for hydrogen bonding and coordination interactions. Conversely, the hydrogen atoms of the amino group and those attached to the carbon framework represent electron-deficient regions (positive MESP, typically colored blue), making them potential hydrogen bond donors. researchgate.net The MESP analysis provides crucial insights into non-covalent interactions that govern molecular recognition and binding. researchgate.net
Molecular Docking Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com It is extensively used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. nih.gov
Derivatives of 4-aminopyrimidine are well-known scaffolds for inhibitors of various protein kinases, which are crucial targets in cancer therapy. semanticscholar.orgnih.gov Molecular docking studies consistently show that the aminopyrimidine core acts as a "hinge-binder." nih.gov It typically forms one or two key hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase ATP-binding site. semanticscholar.org
For this compound, the 4-amino group and one of the pyrimidine ring nitrogens are critical for this hinge interaction. The pyrrolidin-3-yl substituent at the 2-position extends into a pocket of the active site, where it can form additional hydrogen bonds or van der Waals interactions, thereby enhancing binding affinity and contributing to selectivity for specific kinases. nih.govnih.gov The docking score, an estimation of the binding free energy, is used to rank different compounds and predict their potency. nih.gov
Table 3: Representative Docking Results of Aminopyrimidine Derivatives with Protein Kinases
| Target Kinase | PDB ID | Example Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Aminopyrimidine derivative | -7.9 | LEU83, GLU81 |
| Protein Kinase B (Akt) | - | Pyrrolo[2,3-d]pyrimidine derivative | - | Hinge Region Backbone |
| C-Jun N-Terminal Kinase (JNK3) | 1PMN | Aminopyrimidine derivative | -12.19 | MET149, LYS93, GLN155 |
| VEGFR-2 | - | Pyrido[2,3-d]pyrimidine derivative | - | CYS919, ASP1046 |
Note: This table summarizes findings from various molecular docking studies on compounds containing the aminopyrimidine scaffold to illustrate common protein targets and interaction patterns. nih.govnih.govsemanticscholar.orgmdpi.com
Analysis of Key Intermolecular Interactions
Computational docking simulations are instrumental in predicting the binding orientation of a ligand within a protein's active site and analyzing the key intermolecular forces that stabilize the complex. For a molecule like this compound, its constituent functional groups would be expected to participate in a variety of interactions.
The 4-amino group and the pyrimidine ring nitrogens are potent hydrogen bond donors and acceptors, respectively. In a hypothetical protein binding scenario, these moieties could form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, asparagine, or glutamine, which are common in enzyme active sites. The pyrrolidine ring's secondary amine can also act as both a hydrogen bond donor and acceptor.
A hypothetical representation of these interactions is summarized in the table below:
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |
| Hydrogen Bonding | 4-Amino group (donor), Pyrimidine nitrogens (acceptors), Pyrrolidine NH (donor/acceptor) | Asp, Glu, Asn, Gln, Ser, Thr, Tyr |
| Hydrophobic Interactions | Pyrrolidine ring, Pyrimidine ring | Leu, Ile, Val, Phe, Ala |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for a compound like this compound would likely include features such as hydrogen bond donors (from the amino groups), hydrogen bond acceptors (from the pyrimidine nitrogens), and a hydrophobic region (from the ring systems).
Such a model could be generated based on the structure of the compound itself or from a known complex with a biological target. This pharmacophore model can then be used as a 3D query to screen large chemical databases for structurally diverse molecules that possess a similar arrangement of these key features. This virtual screening approach allows for the rapid identification of potential new hit compounds that may exhibit similar biological activity.
A hypothetical pharmacophore model for this compound might consist of the following features:
| Pharmacophore Feature | Location on this compound |
| Hydrogen Bond Donor | 4-Amino group, Pyrrolidine NH |
| Hydrogen Bond Acceptor | Pyrimidine ring nitrogens |
| Hydrophobic Center | Centroid of the pyrimidine or pyrrolidine ring |
This model could then be employed in a virtual screening campaign to identify novel scaffolds for a particular biological target.
Computational Assessment of Drug-Likeness and Pharmacokinetic Relevant Parameters
In silico methods are frequently used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, as well as its general "drug-likeness." These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles.
For this compound, various computational tools could be used to estimate parameters such as lipophilicity (logP), aqueous solubility (logS), permeability (e.g., Caco-2 permeability), and metabolic stability. Drug-likeness is often assessed by adherence to rules such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally bioavailable drugs.
A hypothetical in silico ADMET and drug-likeness profile for this compound is presented below. It is important to reiterate that this data is illustrative and not derived from actual computational studies on this specific molecule.
| Parameter | Predicted Value (Hypothetical) | Interpretation |
| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |
| logP | 1.0 - 3.0 | Optimal lipophilicity for permeability and solubility |
| Hydrogen Bond Donors | < 5 | Complies with Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Complies with Lipinski's Rule |
| Caco-2 Permeability | Moderate to High | Good potential for intestinal absorption |
| Metabolic Stability (CYP450) | Moderate | May undergo some metabolic transformation |
These computational predictions, while needing experimental validation, can provide valuable insights into the potential of a compound as a drug candidate and guide further optimization efforts.
Preclinical Pharmacological Research Paradigms
In Vitro Efficacy Assessment in Advanced Cellular Systems
The in vitro efficacy of 4-Amino-2-(pyrrolidin-3-YL)pyrimidine, also known as Gedatolisib (PF-05212384), has been evaluated across various advanced cellular systems to determine its potential as an anticancer agent. These studies have primarily focused on its ability to inhibit the growth of human tumor cell lines and to modulate key signaling pathways involved in cell proliferation and survival.
Cell Line Growth Inhibition Assays (e.g., Human Tumor Cell Lines)
Gedatolisib has demonstrated potent anti-proliferative activity against a diverse panel of human cancer cell lines. In a study assessing its effect on 12 canine tumor cell lines, Gedatolisib decreased cell viability in all tested lines, with IC50 values below 1 µM in 10 of the 12 lines. nih.govresearchgate.net The cytotoxic effects of this compound are not limited to canine cells, as it has shown efficacy against a wide array of human tumor cell lines as well.
The compound's ability to inhibit cell growth has been observed in various cancer types, including breast cancer models, where it exhibited more potent and efficacious anti-proliferative and cytotoxic effects compared to single-node PI3K/AKT/mTOR inhibitors. dntb.gov.uaaacrjournals.org This superior efficacy was noted regardless of the mutational status of the PI3K/AKT/mTOR pathway in the cell lines. dntb.gov.uaaacrjournals.org
| Cell Line Type | Number of Cell Lines Tested | IC50 Value Range | Reference |
| Canine Tumor | 12 | <1 µM in 10 of 12 lines | nih.govresearchgate.net |
| Human Breast Cancer | Panel of cell lines | Potent anti-proliferative and cytotoxic effects | dntb.gov.uaaacrjournals.org |
Biomarker Modulation and Pathway Inhibition Studies in Cells (e.g., PI3K-PKB-mTOR pathway)
Gedatolisib is a dual inhibitor that targets both phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key components of the PI3K-PKB-mTOR signaling pathway. pfizer.comtargetedonc.com This pathway is frequently deregulated in cancer, promoting cell growth, proliferation, and survival. pfizer.comnih.gov
Studies have shown that Gedatolisib effectively inhibits the phosphorylation of Akt (also known as PKB), a central node in this pathway, as well as substrates of mTOR complex 1 (mTORC1). nih.govresearchgate.net By inhibiting both PI3K and mTOR, Gedatolisib provides a comprehensive blockade of this critical signaling cascade. targetedonc.com This dual inhibition is thought to be more effective than targeting a single node in the pathway, as it may overcome adaptive resistance mechanisms. dntb.gov.uaaacrjournals.org The inhibition of these key signaling molecules leads to a reduction in cell survival, DNA replication, protein synthesis, and other cellular processes essential for tumor growth. dntb.gov.uaaacrjournals.org
In Vivo Efficacy Assessment in Animal Models
The preclinical in vivo efficacy of Gedatolisib has been investigated in various animal models, primarily focusing on its ability to inhibit tumor growth and to modulate relevant biomarkers.
Tumor Xenograft Models
Gedatolisib has demonstrated significant antitumor activity in in vivo xenograft models. nih.gov Studies using breast cancer patient-derived xenograft (PDX) models have confirmed the growth-inhibitory effects of the compound. dntb.gov.ua Furthermore, in xenograft models of ovarian cancer, Gedatolisib has also shown efficacy. dntb.gov.ua While promising in some models, it is noteworthy that in certain preclinical settings for breast cancer metastasis, Gedatolisib failed to prevent metastasis despite its effectiveness in eliminating dormant tumor cells in organotypic cultures. nih.gov
Pharmacodynamic Biomarker Evaluation in Preclinical Animal Models
Pharmacodynamic studies in preclinical models have been crucial in understanding the in vivo mechanism of action of Gedatolisib. These studies have focused on measuring the modulation of biomarkers within the PI3K/mTOR pathway in tumor tissues following treatment. Key pharmacodynamic biomarkers that have been assessed include the phosphorylation levels of Akt (pAkt) and other downstream effectors of the pathway. nih.gov For instance, reductions in phosphorylated AKT Ser473 (pAKTS473) and phosphorylated PRAS40 Thr246 (pPRAS40T246) have been observed, indicating successful target engagement and pathway inhibition in vivo. nih.gov
Analysis of Resistance Mechanisms in Preclinical Settings (e.g., Target Mutations, Efflux Pump Overexpression)
Preclinical investigations have identified potential mechanisms of resistance to Gedatolisib. One of the key mechanisms identified is the overexpression of the ATP-binding cassette (ABC) transporter, subfamily B, member 1 (ABCB1), also known as P-glycoprotein. nih.govresearchgate.net This protein functions as an efflux pump, actively transporting drugs out of the cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govresearchgate.net In cell lines with higher IC50 values for Gedatolisib, a higher activity of ABCB1 was observed. nih.govresearchgate.net The inhibition of ABCB1 with cyclosporin (B1163) A was shown to enhance the cytotoxic effects of Gedatolisib, confirming the role of this efflux pump in mediating resistance. nih.govresearchgate.net Other potential resistance mechanisms in the broader context of PI3K inhibitors include reactivation of the PI3K pathway through adaptive responses and changes in cellular plasticity. mdpi.com
Future Research Directions and Translational Challenges
Development of Novel Derivatizations and Analogues with Enhanced Specificity
A primary focus of future research will be the rational design and synthesis of novel derivatives and analogues of 4-Amino-2-(pyrrolidin-3-YL)pyrimidine. The goal is to improve target specificity, which is crucial for minimizing off-target effects and enhancing the therapeutic index. Medicinal chemistry efforts will likely concentrate on systematic modifications at key positions on both the pyrimidine (B1678525) and pyrrolidine (B122466) rings.
Strategies for derivatization can be guided by structure-activity relationship (SAR) studies of related pyrimidine compounds. For instance, research on pyrrolo[2,3-d]pyrimidine derivatives has shown that modifications to the pyrrolo moiety and substitutions on the pyrimidine ring can dramatically alter kinase selectivity and potency. acs.org Similarly, the development of 2,4-diaminopyrimidine (B92962) derivatives has demonstrated that exploring the structure-activity relationship of the core can lead to the identification of potent and selective antagonists for novel targets. nih.gov
Key derivatization strategies for this compound could include:
Substitution on the Pyrrolidine Ring: Introducing various functional groups to the pyrrolidine ring could modulate binding affinity and selectivity. For example, adding methyl groups, as seen in the optimization of LRRK2 inhibitors, can improve potency. acs.org
Modification of the Pyrimidine Core: Altering substituents on the pyrimidine ring itself is a common strategy. Research on other 4-aminopyrimidine (B60600) scaffolds has shown that substitutions at different positions can fine-tune biological activity against targets like Aurora kinases and Polo-like kinases. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—can improve pharmacokinetic profiles. The pyrimidine ring itself is often considered a bioisostere for other aromatic systems, a principle that can be extended to its substituents. nih.gov
| Modification Strategy | Rationale | Potential Outcome | Example from Related Compounds |
|---|---|---|---|
| Alkylation/Arylation of the pyrrolidine nitrogen | Explore new binding pockets and alter physicochemical properties. | Enhanced potency, altered selectivity, improved cell permeability. | Piperazine residues with large phenylalkyl side chains improved MRP1 inhibition in pyrrolopyrimidines. researchgate.net |
| Substitution at the 5- and 6-positions of the pyrimidine ring | Probe for additional interactions with the target protein. | Increased binding affinity and specificity. | Optimization of pyrido[2,3-d]pyrimidin-7(8H)-ones focuses on diversifying substituents at multiple positions. mdpi.com |
| Introduction of chiral centers on the pyrrolidine ring | Achieve stereospecific interactions with the target. | Improved enantiomeric selectivity and potency. | Optimization of a pyrrolo[2,3-d]pyrimidine series led to a potent (2R)-2-methylpyrrolidin-1-yl derivative. acs.org |
Exploration of Undiscovered Biological Targets and Therapeutic Indications
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.comnih.gov While initial research may focus on a specific target class, such as protein kinases, a significant future direction is to screen this compound and its novel analogues against a broader panel of biological targets to uncover new therapeutic opportunities.
Pyrimidine derivatives have demonstrated efficacy in numerous therapeutic areas:
Oncology: Many pyrimidine-based molecules act as kinase inhibitors targeting pathways frequently deregulated in cancer, such as those involving Protein Kinase B (Akt), LRRK2, and Aurora kinases. nih.govacs.orgnih.gov Novel derivatives could be evaluated for their antiproliferative activity against various cancer cell lines. nih.govmdpi.com
Neurodegenerative Diseases: The identification of pyrrolo[2,3-d]pyrimidine derivatives as potent LRRK2 inhibitors suggests a potential application in Parkinson's disease. acs.org Screening for activity against other targets implicated in neurodegeneration, such as JNK, is also a viable path. nih.gov
Infectious Diseases: The pyrimidine core is found in drugs used to treat bacterial, fungal, and viral infections. nih.govresearchgate.net Future research could explore the potential of this compound derivatives as novel antimicrobial agents, a critical need given the rise of drug-resistant pathogens. researchgate.net
| Potential Therapeutic Area | Potential Biological Target Class | Rationale / Supporting Evidence |
|---|---|---|
| Oncology | Protein Kinases (e.g., Akt, AURK, PLK) | Many aminopyrimidine derivatives are potent kinase inhibitors with demonstrated anti-tumor activity. nih.govnih.gov |
| Neurodegenerative Disorders | Protein Kinases (e.g., LRRK2, JNK) | Related pyrimidine scaffolds have shown potent inhibition of kinases linked to Huntington's and Parkinson's disease. acs.orgnih.gov |
| Infectious Diseases | Bacterial Enzymes (e.g., DNA gyrase) | The pyrimidine scaffold is a core component of various antimicrobial agents and can be designed to target essential bacterial enzymes. nih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Certain pyrimidine derivatives have shown potent anti-inflammatory activity. researchgate.net |
Integration of Advanced Computational and Experimental Methodologies for Lead Optimization
To accelerate the drug discovery process and improve the success rate of developing this compound analogues, the integration of advanced computational and experimental techniques is essential. A modern lead optimization cascade combines the predictive power of computational chemistry with the empirical validation of experimental biology. nih.gov
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, techniques like X-ray crystallography and computational docking can guide the design of more potent and selective inhibitors. nih.gov This approach allows chemists to visualize how a compound binds and to design modifications that enhance favorable interactions.
In Silico ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of virtual compounds before they are synthesized. mdpi.comnih.gov This allows researchers to prioritize candidates with more drug-like properties, saving time and resources.
High-Throughput Screening (HTS): Experimentally, HTS allows for the rapid evaluation of a large library of derivatives against the target of interest, quickly identifying promising hits for further development. nih.gov
An integrated workflow would involve designing virtual libraries of derivatives, prioritizing them based on in silico docking and ADME predictions, synthesizing the most promising candidates, and then validating their activity and properties through a cascade of in vitro and cellular assays. nih.gov
| Methodology | Application in Lead Optimization | Benefit |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of new analogues to the target protein. | Prioritizes compounds for synthesis; guides rational design. nih.gov |
| X-ray Crystallography | Determining the precise 3D structure of a compound bound to its target. | Provides detailed insights for structure-based drug design. nih.gov |
| In Silico ADME Prediction | Estimating properties like solubility, permeability, and metabolic stability. | Reduces late-stage attrition due to poor pharmacokinetics. mdpi.com |
| Cell-Based Assays | Measuring compound activity in a more biologically relevant environment. | Confirms target engagement and functional effects in cells. nih.gov |
Strategies for Overcoming Preclinical Resistance Mechanisms
A significant translational challenge in drug development, particularly in oncology, is the emergence of resistance. researchgate.net Future research on this compound and its derivatives must proactively consider and address potential mechanisms of resistance.
Common resistance mechanisms include:
Target Gene Mutations: Alterations in the drug's target protein can prevent the compound from binding effectively.
Upregulation of Efflux Pumps: Cancer cells can increase the expression of membrane transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1), which actively pump drugs out of the cell. researchgate.net
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one pathway by activating an alternative, parallel pathway.
Research into pyrrolo[2,3-d]pyrimidines has led to the development of potent and selective inhibitors of MRP1, demonstrating that this class of compounds can be engineered to counteract specific resistance mechanisms. researchgate.net Strategies to overcome resistance for derivatives of this compound could involve:
Designing analogues that are not substrates for common efflux pumps or that also inhibit these pumps.
Developing compounds that bind to the target in a way that is less susceptible to common resistance mutations.
Identifying rational combination therapies where the pyrimidine derivative is co-administered with another agent that targets a resistance pathway or a compensatory signaling pathway.
By anticipating and designing strategies against resistance, the long-term clinical viability of this chemical series can be significantly enhanced.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
